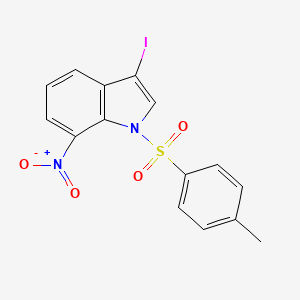

3-Iodo-7-nitro-1-tosyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-7-nitro-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of iodine, nitro, and tosyl groups attached to the indole core, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-7-nitro-1-tosyl-1H-indole typically involves multiple steps, starting from commercially available indole derivatives. One common method includes the nitration of 1-tosylindole to introduce the nitro group, followed by iodination at the 3-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The scalability of the process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-nitro-1-tosyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The indole core can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of various substituted indoles.

Reduction: Formation of 3-amino-7-nitro-1-tosyl-1H-indole.

Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Iodo-7-nitro-1-tosyl-1H-indole serves as a crucial building block in the synthesis of more complex indole derivatives. These derivatives are essential in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives, or reduced to modify functional groups.

- Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, which are vital for constructing complex molecular architectures .

Biological Research

Potential Biological Activities

Research into the biological activities of indole derivatives, including this compound, has revealed potential applications in:

- Anticancer Research: Studies have indicated that certain indole derivatives exhibit anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines.

- Antimicrobial Properties: The compound's structural features may contribute to its ability to inhibit microbial growth.

- Anti-inflammatory Effects: Indoles are being explored for their anti-inflammatory activities, which could lead to new therapeutic agents .

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, this compound is investigated for its potential role in drug discovery. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents. The compound's unique properties allow for modifications that enhance bioactivity or selectivity towards particular targets.

Case Study: Anticancer Activity

A study focusing on the anticancer activity of this compound demonstrated its effectiveness in inhibiting the proliferation of cancer cells. The compound was tested against several cancer cell lines, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic uses .

Industrial Applications

Synthesis of Dyes and Pigments

In industrial applications, this compound is utilized in the synthesis of dyes and pigments. The indole scaffold is valuable due to its stability and versatility, making it suitable for creating various colorants used in textiles and other materials .

Mechanism of Action

The mechanism of action of 3-Iodo-7-nitro-1-tosyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can facilitate the formation of covalent bonds with target proteins, affecting their function. The tosyl group enhances the compound’s stability and solubility, aiding in its biological activity .

Comparison with Similar Compounds

Similar Compounds

- 3-Iodo-1-tosyl-1H-indole-5-carbonitrile

- 3-Nitro-1-tosyl-1H-indole

- 7-Nitro-1-tosyl-1H-indole

Uniqueness

3-Iodo-7-nitro-1-tosyl-1H-indole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and biological properties.

Biological Activity

3-Iodo-7-nitro-1-tosyl-1H-indole is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, a nitro group, and a tosyl group attached to the indole ring. These substituents contribute to the compound's reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₉I₁N₃O₃S |

| Molecular Weight | 357.19 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The tosyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function.

- Electrophilic Reactivity : The presence of the nitro group enhances the electrophilic character of the compound, allowing it to participate in nucleophilic attack reactions in biological systems.

These interactions can lead to altered cellular processes, including apoptosis and cell signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Case Study:

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at various positions on the indole ring or changing substituents can significantly influence its potency and selectivity.

Key Findings:

Research indicates that:

- The introduction of halogen substituents (e.g., iodine) enhances anticancer activity.

- The presence of electron-withdrawing groups (e.g., nitro) increases electrophilicity, improving interactions with cellular targets.

Properties

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonyl-7-nitroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXUJGGOOXAFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.